![molecular formula C19H24N4O B2894028 2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2199068-78-3](/img/structure/B2894028.png)
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
The compound “2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also has a cyclopropyl group and a 3-methylpyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings (pyrimidine and piperidine) would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the ether linkage could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been recognized for their antimicrobial properties. The structure of this compound, which includes a pyrimidine ring, suggests potential use in developing new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, contributing to the fight against antibiotic-resistant pathogens .
Anti-Inflammatory and Analgesic Effects
The cyclopropyl group within this compound’s structure is often seen in molecules with anti-inflammatory and analgesic effects. Investigating this compound’s ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory diseases .
Antitumor Properties
Compounds with a pyrimidine base are known to exhibit antitumor activity. This particular compound could be studied for its potential to inhibit cell proliferation in various cancer cell lines, offering insights into novel cancer therapies .
Anti-Fibrotic Applications
The presence of a piperidinyl moiety in the compound’s structure is associated with anti-fibrotic activity. It could be researched for its effectiveness in preventing or reducing tissue fibrosis, which is a significant factor in diseases such as liver cirrhosis and pulmonary fibrosis .
Role in Chemical Synthesis
Due to its complex structure, this compound could serve as a key intermediate in the synthesis of various heterocyclic compounds. Its role in chemical synthesis could be pivotal in creating libraries of novel compounds with diverse biological activities .
Biochemical Research
The compound’s structural features, including the cyclopropyl and pyrimidine rings, make it a candidate for biochemical research. It could be used to study enzyme inhibition, receptor binding, and other biochemical pathways, enhancing our understanding of cellular processes .
Mechanism of Action
Target of Action
Similar compounds have been known to target receptors such as the vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β) . These receptors play crucial roles in cell proliferation and migration, angiogenesis, and tumorigenesis .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, by inhibiting VEGFR-2 and PDGF-β, it could potentially disrupt angiogenesis and cell proliferation . .
Result of Action
Similar compounds have been known to inhibit cell proliferation and angiogenesis, which could potentially lead to the suppression of tumor growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-3-2-9-21-19(14)24-13-15-7-11-23(12-8-15)17-6-10-20-18(22-17)16-4-5-16/h2-3,6,9-10,15-16H,4-5,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUQZEJWXNIAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine |
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